6-Bromo-3-chloro-4-hydroxy-2-methylquinoline
Description
Properties
IUPAC Name |
6-bromo-3-chloro-2-methyl-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClNO/c1-5-9(12)10(14)7-4-6(11)2-3-8(7)13-5/h2-4H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBJPCOQHZHJLPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(N1)C=CC(=C2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis Starting from 4-Bromoaniline and Ethyl Acetoacetate
Step 1: Condensation of 4-bromoaniline with ethyl acetoacetate in the presence of polyphosphoric acid at 150°C for 2 hours produces 6-bromo-4-hydroxy-2-methylquinoline. This step forms the quinoline core with bromine substitution at position 6 and a hydroxy group at position 4.
Step 2: Chlorination at position 3 is typically achieved by treatment with phosphorus oxychloride or phosphorus trichloride under reflux conditions, converting the hydroxy group to a chloro substituent, yielding 6-bromo-3-chloro-4-hydroxy-2-methylquinoline or its chloro derivative.
Alternative Route via 3-(4-Bromaniline) Ethyl Acrylate Intermediate
Step 1: 4-Bromaniline reacts with ethyl propiolate in methanol under nitrogen atmosphere at 30–50°C to form 3-(4-bromaniline) ethyl acrylate.
Step 2: Thermal cyclization of this intermediate in diphenyl ether at 200–220°C for 2 hours yields 6-bromoquinoline-4(1H)-one, a key intermediate.
Step 3: Subsequent chlorination of 6-bromoquinoline-4(1H)-one with phosphorus trichloride in toluene under reflux for 2 hours produces the bromo-4-chloroquinoline derivative.
Step 4: Final hydroxy substitution at position 4 can be achieved via controlled hydrolysis or other functional group transformations to yield this compound.
Synthesis via 3-Benzyl-6-bromo-2-chloroquinoline Intermediate
Phosphorus oxychloride and dimethylformamide (DMF) are reacted under cooling conditions (15–30°C), followed by heating to 35–45°C to dissolve solids and form reactive intermediates.
Addition of N-(4-bromophenyl)-3-hydrocinnamamide and reaction at 80°C overnight leads to the formation of 3-benzyl-6-bromo-2-chloroquinoline.
Further methoxide substitution in anhydrous methanol with sodium methoxide under reflux yields 3-benzyl-6-bromo-2-methoxyquinoline.
Chlorination using N-chlorosuccinimide and benzoyl peroxide in dry solvents under reflux affords 6-bromo-3-chlorophenylmethyl-2-methoxyquinoline, which upon recrystallization gives the target compound.
Reaction Conditions and Yields Summary
Purification Techniques
Extraction: Organic solvents such as methylene dichloride or methanol are used for liquid-liquid extraction to separate organic phases.
Drying: Anhydrous magnesium sulfate (MgSO4) is commonly used to dry organic extracts.
Chromatography: Column chromatography on silica gel is employed for purification of intermediates and final products.
Recrystallization: Final products are often recrystallized from anhydrous diethyl ether, methanol, or ethanol-dioxane mixtures to obtain high purity compounds.
Research Findings and Observations
The use of phosphorus oxychloride and phosphorus trichloride is critical for effective chlorination, with reaction temperature and time influencing yields significantly.
The multi-step synthesis route via 3-(4-bromaniline) ethyl acrylate and subsequent cyclization offers a scalable and environmentally friendlier approach with yields exceeding 70%, suitable for industrial production.
The substitution pattern on the quinoline ring, especially the presence of bromine at position 6 and chlorine at position 3, is well controlled by choice of reagents and reaction conditions.
Analytical characterization including melting points, FTIR, NMR, and mass spectrometry confirms the structure and purity of synthesized compounds.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-3-chloro-4-hydroxy-2-methylquinoline undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The halogen groups can be reduced to yield dehalogenated products.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dehalogenated quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 6-bromo-3-chloro-4-hydroxy-2-methylquinoline involves several methods, often focusing on optimizing yield and purity. One notable synthesis route utilizes a combination of bromination and chlorination techniques to introduce the desired functional groups onto the quinoline ring. For example, the compound can be synthesized through a multi-step process involving the reaction of 3-benzyl-6-bromo-2-chloroquinoline with other reagents under controlled conditions to achieve high yields and purity .
Antimicrobial Activity
Antitubercular Properties:
One of the most prominent applications of this compound is its role as an intermediate in the synthesis of TMC-207 (bedaquiline), a novel antitubercular agent. TMC-207 targets bacterial ATP synthase, inhibiting energy production in Mycobacterium tuberculosis. The structural modifications provided by this compound enhance the efficacy of TMC-207 against resistant strains of tuberculosis .
Other Antimicrobial Effects:
Research indicates that derivatives of this compound exhibit activity against various bacterial strains, suggesting potential applications in developing new antibiotics . The compound's ability to disrupt bacterial cell function makes it a candidate for further exploration in combating antibiotic resistance.
Pharmaceutical Applications
Drug Development:
this compound serves as a key intermediate in synthesizing other pharmaceutical compounds. Its derivatives are being investigated for their anti-inflammatory and analgesic properties, expanding its potential therapeutic uses beyond antimicrobials .
Toxicological Profile:
The compound has been classified under various toxicity categories, indicating potential risks associated with exposure. It is essential to consider these factors when developing formulations for clinical use . Understanding its safety profile will guide researchers in designing safer derivatives or formulations.
Case Studies and Research Findings
Several studies have highlighted the significance of this compound in medicinal chemistry:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antitubercular activity | Demonstrated effectiveness against drug-resistant strains of Mycobacterium tuberculosis. |
| Study B | Synthesis optimization | Developed a new synthetic route that increased yield from 24% to over 77%. |
| Study C | Toxicological assessment | Identified acute toxicity levels and established safety measures for handling the compound. |
These studies underline the compound's importance in drug development and its potential to address pressing health issues such as tuberculosis.
Mechanism of Action
The mechanism of action of 6-Bromo-3-chloro-4-hydroxy-2-methylquinoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes.
Pathways Involved: The compound may interfere with DNA synthesis, protein synthesis, and other critical cellular functions, leading to the inhibition of microbial growth or cancer cell proliferation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares key structural features and properties of 6-bromo-3-chloro-4-hydroxy-2-methylquinoline with analogous quinoline derivatives:
Electronic and Steric Effects
- Electron-Withdrawing Groups: The 3-chloro and 6-bromo substituents create an electron-deficient quinoline core, enhancing reactivity in nucleophilic aromatic substitution compared to methoxy-substituted derivatives ().
- Steric Hindrance: The 2-methyl group in the target compound may hinder interactions at biological targets compared to smaller substituents (e.g., hydrogen or fluorine), as seen in SAR studies of 2-(quinoline-4-yloxy) acetamides ().
Biological Activity
Introduction
6-Bromo-3-chloro-4-hydroxy-2-methylquinoline is a synthetic quinoline derivative that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial, antiviral, and anticancer research. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview supported by data tables and research findings.
This compound is characterized by the presence of bromine and chlorine atoms, a hydroxyl group, and a methyl group on its quinoline ring. Its unique structural features contribute to its reactivity and biological activity.
Table 1: Structural Characteristics
| Property | Details |
|---|---|
| Molecular Formula | C10H7BrClN |
| Molecular Weight | 256.52 g/mol |
| CAS Number | 1333254-43-5 |
Antimicrobial Activity
Research has shown that this compound exhibits significant antimicrobial properties against various pathogens. In particular, it has been evaluated for its efficacy against fungal strains.
Case Study: Antifungal Activity
A study conducted on related quinoline derivatives indicated that compounds similar to this compound demonstrated effective antifungal activity. For instance, minimal inhibitory concentrations (MICs) were reported as follows:
| Compound | Fungal Strain | MIC (µg/ml) |
|---|---|---|
| 6-Bromo-3-chloro-8-nitroquinoline | Aspergillus niger | 0.028 |
| Mucor circinelloides | 0.021 | |
| Trichophyton mentagrophytes | 0.024 |
The presence of halogen substitutions at specific positions was found to enhance antifungal activity, with chlorine at the 3-position contributing significantly to the overall effectiveness against tested fungi .
Antiviral Activity
Emerging studies suggest that derivatives of quinoline compounds can exhibit antiviral properties. Although specific data on this compound is limited, related compounds have shown promising results against viruses such as dengue.
Table 2: Antiviral Efficacy of Quinoline Derivatives
| Derivative | Virus | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
|---|---|---|---|---|
| Iso-Pr-substituted | DENV2 | 3.03 | 16.06 | 5.30 |
| Iso-Bu-substituted | DENV2 | 0.49 | 19.39 | 39.5 |
These findings indicate that modifications to the quinoline structure can lead to enhanced antiviral activity while maintaining low cytotoxicity .
Anticancer Activity
The potential anticancer properties of quinoline derivatives have also been explored. Studies suggest that these compounds may interfere with critical cellular processes such as DNA and protein synthesis.
The mechanism by which this compound exerts its biological effects involves:
- Inhibition of Enzymatic Activity: The compound may bind to specific enzymes involved in cellular metabolism and proliferation.
- Disruption of Cellular Functions: By interfering with DNA replication and protein synthesis pathways, it can inhibit the growth of cancer cells.
Q & A
Q. What are the optimal synthetic routes for 6-bromo-3-chloro-4-hydroxy-2-methylquinoline, and how can reaction conditions be optimized?
Methodology :
- Synthetic Pathways : Begin with halogenated quinoline precursors (e.g., 4-hydroxy-2-methylquinoline derivatives) and employ sequential halogenation. Bromination at the 6-position can be achieved using N-bromosuccinimide (NBS) in acetic acid under controlled temperature (40–60°C). Subsequent chlorination at the 3-position may require sulfuryl chloride (SO₂Cl₂) in dichloromethane .
- Optimization : Use Design of Experiments (DoE) to vary parameters like temperature, stoichiometry, and solvent polarity. Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. How is the purity of this compound assessed, and what analytical techniques are recommended?
Methodology :
- Purity Analysis : Employ reversed-phase HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% trifluoroacetic acid). Compare retention times against known standards.
- Quantification : Use UV-Vis spectroscopy (λ~270–300 nm, typical for quinoline π→π* transitions) or mass spectrometry (ESI-MS) for molecular ion confirmation .
Q. What strategies are used to determine the crystal structure of this compound?
Methodology :
- Crystallization : Recrystallize from ethanol/water mixtures. For X-ray diffraction, grow single crystals via slow evaporation.
- Data Collection : Use a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Solve structures with SHELXT (direct methods) and refine with SHELXL (full-matrix least squares). Validate hydrogen bonding and π-stacking interactions using Mercury software .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR or IR) between studies be resolved?
Methodology :
- Contradiction Analysis : Compare solvent effects (e.g., DMSO vs. CDCl₃) on chemical shifts. For IR, confirm functional groups via 2D NMR (HSQC, HMBC) to resolve ambiguity in hydroxyl or carbonyl assignments.
- Validation : Cross-reference with computational predictions (DFT calculations for NMR chemical shifts using Gaussian 16) .
Q. What computational approaches predict the compound’s interactions with biological targets (e.g., enzymes)?
Methodology :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., cytochrome P450). Set up grid boxes around active sites and validate with molecular dynamics (MD) simulations (NAMD or GROMACS) to assess stability over 100 ns trajectories .
- Free Energy Calculations : Apply MM-PBSA or MM-GBSA to estimate binding affinities .
Q. How can degradation pathways of this compound be elucidated under varying storage conditions?
Methodology :
- Stability Testing : Store samples under accelerated conditions (40°C/75% RH) and analyze degradation products via LC-MS/MS. Identify major fragments (e.g., dehalogenation or hydroxyl oxidation) using high-resolution mass spectrometry (HRMS).
- Kinetic Modeling : Apply pseudo-first-order kinetics to predict shelf-life .
Q. What advanced techniques address challenges in refining high-resolution crystallographic data for this compound?
Methodology :
Q. How are structure-activity relationships (SAR) developed for quinoline derivatives with modified halogen/hydroxyl groups?
Methodology :
- SAR Workflow : Synthesize analogs (e.g., replacing Br with I or modifying the hydroxyl group to methoxy). Test bioactivity in enzyme inhibition assays (e.g., IC₅₀ determination via fluorometric methods).
- QSAR Modeling : Use partial least squares (PLS) regression to correlate electronic (Hammett σ) or steric parameters (Taft’s Eₛ) with activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
